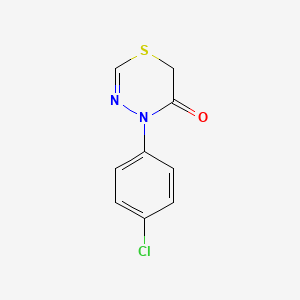![molecular formula C17H27NO2S B14355357 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol CAS No. 92207-92-6](/img/structure/B14355357.png)
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is an organosulfur compound with a complex structure It contains a cyclohexane ring substituted with a propyl group and a hydroxyl group, along with a sulfonimidoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclohexanone with a propyl Grignard reagent to form 2-propylcyclohexanone. This intermediate is then reacted with N-methyl-S-phenylsulfonimidoyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonimidoyl group can be reduced to a sulfonamide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexanone.
Reduction: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]cyclohex-2-en-1-ol: Similar structure but with a double bond in the cyclohexane ring.
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]cyclohexan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is unique due to the presence of both a propyl group and a hydroxyl group on the cyclohexane ring, along with the sulfonimidoyl group
Properties
CAS No. |
92207-92-6 |
|---|---|
Molecular Formula |
C17H27NO2S |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2S/c1-3-9-15-10-7-8-13-17(15,19)14-21(20,18-2)16-11-5-4-6-12-16/h4-6,11-12,15,19H,3,7-10,13-14H2,1-2H3 |
InChI Key |
OFSOCJNCQGXDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(CS(=NC)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


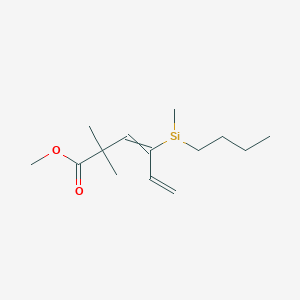

![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
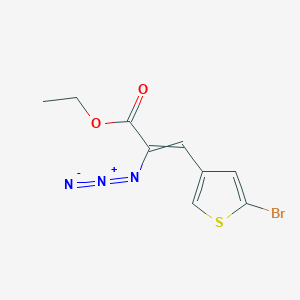

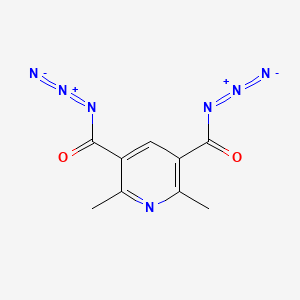
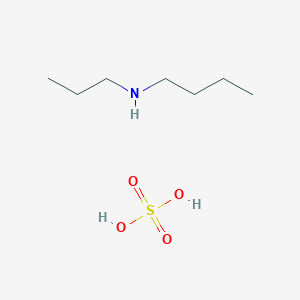
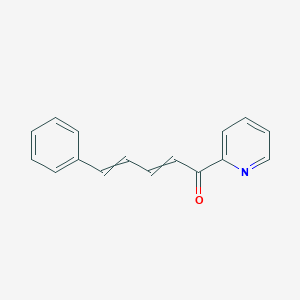
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

